molecular formula C9H9N3O B2608163 (3-phenyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 31803-04-0

(3-phenyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B2608163
CAS No.: 31803-04-0
M. Wt: 175.191
InChI Key: XLQNPPMXVWQOFD-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound with the molecular formula C9H9N3O. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a carbinolamine intermediate, which subsequently undergoes dehydration to yield the final product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a different triazole ring.

    (5-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol: Contains a methyl group on the triazole ring.

    (3-Phenyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure with an ethanol group instead of methanol.

Uniqueness

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQNPPMXVWQOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31803-04-0
Record name (3-phenyl-1H-1,2,4-triazol-5-yl)methanol
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